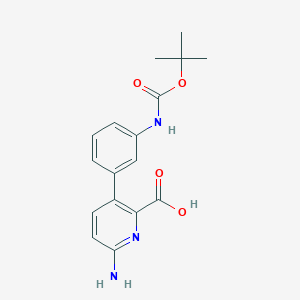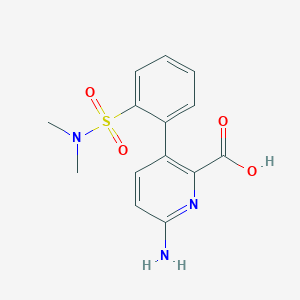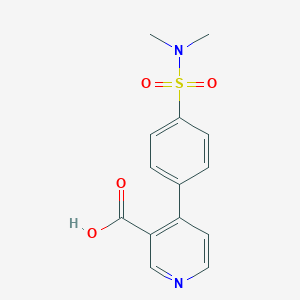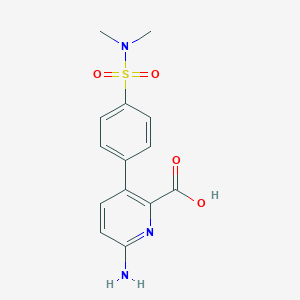
6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3-BOC-aminophenyl)picolinic acid (6-APA) is a synthetic compound used for a variety of scientific research applications. It is an organic acid with a molecular weight of 219.28 g/mol and a purity of 95%. 6-APA has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered before use.
Applications De Recherche Scientifique
6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% is used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as for the detection of bacterial and fungal toxins. It has also been used in the study of cell signaling, gene expression, and protein-protein interactions.
Mécanisme D'action
6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% binds to the active site of enzymes, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. It also binds to bacterial and fungal toxins, preventing them from binding to their target cells and exerting their toxic effects. 6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% also binds to proteins, altering their conformation and interfering with their interactions with other proteins.
Biochemical and Physiological Effects
6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% has a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant effects, and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% for lab experiments include its high purity, its easy synthesis, and its ability to bind to a variety of molecules. Its limitations include its low solubility in water and its potential to interfere with other experiments.
Orientations Futures
For the use of 6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% include further investigation into its ability to inhibit the growth of bacteria, fungi, and viruses; its ability to modulate the immune system; its anti-inflammatory and antioxidant effects; and its potential to be used as a drug delivery system. Additionally, further research into its mechanism of action and its ability to bind to a variety of molecules could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% is synthesized via a two-step process. The first step involves the reaction between 3-(3-BOC-aminophenyl)picolinic acid and 6-aminohexanoic acid in the presence of a base. The second step involves the removal of the BOC protecting group. The reaction is carried out in an inert atmosphere and the product is purified by recrystallization.
Propriétés
IUPAC Name |
6-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)19-11-6-4-5-10(9-11)12-7-8-13(18)20-14(12)15(21)22/h4-9H,1-3H3,(H2,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZWCHEVQYQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-BOC-aminophenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)

![6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415908.png)

